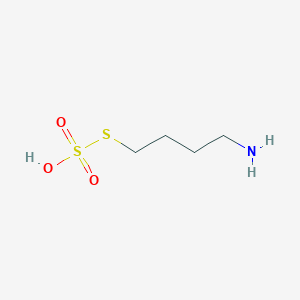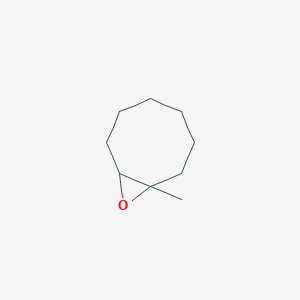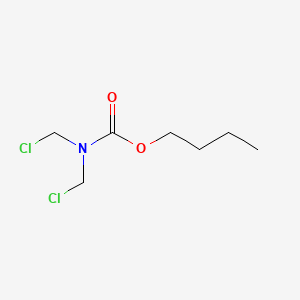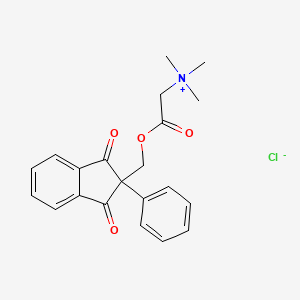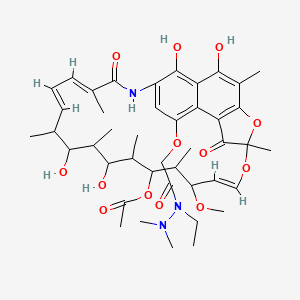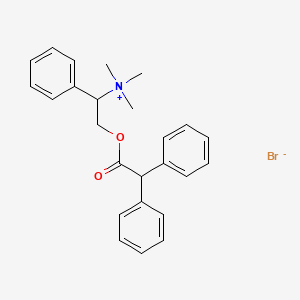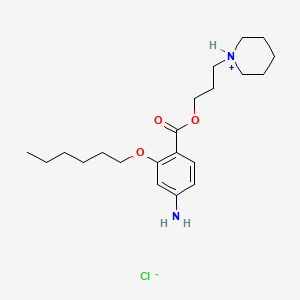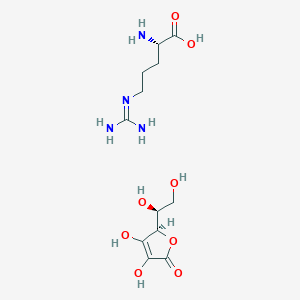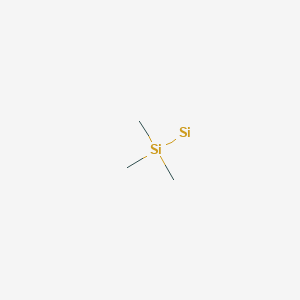
1,1,1-Trimethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trimethyldisilane is an organosilicon compound with the chemical formula C3H12Si2. It is a colorless liquid with a distinctive odor and is known for its flammability. This compound is widely used in organic synthesis and has various applications in different fields .
Méthodes De Préparation
1,1,1-Trimethyldisilane can be synthesized through several methods. A common synthetic route involves the reaction of trimethylsilyl chloride with methyl chloride, resulting in the formation of this compound and hydrogen chloride . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product yield.
Analyse Des Réactions Chimiques
1,1,1-Trimethyldisilane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to produce silicon dioxide and water.
Reduction: Can act as a reducing agent in certain organic reactions.
Substitution: Participates in substitution reactions where the silicon-hydrogen bond is replaced by other functional groups.
Common reagents used in these reactions include oxygen for oxidation and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1,1-Trimethyldisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of silicon-based materials and coatings
Mécanisme D'action
The mechanism of action of 1,1,1-Trimethyldisilane involves its ability to participate in various chemical reactions due to the presence of silicon-hydrogen bonds. These bonds can be readily broken and reformed, allowing the compound to act as a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
1,1,1-Trimethyldisilane can be compared to other similar organosilicon compounds such as:
1,1,2-Trimethyldisilane: Differing in the position of the methyl groups.
1,1,2-Trichloro-1,2,2-trimethyldisilane: Contains chlorine atoms in addition to methyl groups.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable silicon-based products .
Propriétés
Numéro CAS |
18365-32-7 |
|---|---|
Formule moléculaire |
C3H9Si2 |
Poids moléculaire |
101.27 g/mol |
InChI |
InChI=1S/C3H9Si2/c1-5(2,3)4/h1-3H3 |
Clé InChI |
HUYHHHVTBNJNFM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



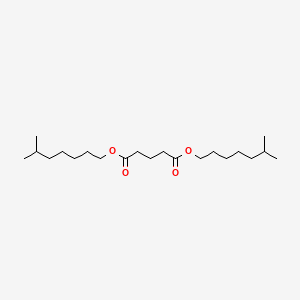
![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
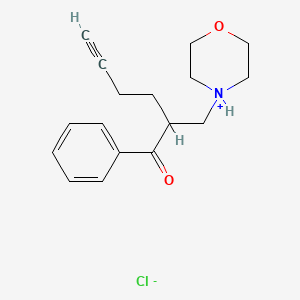
![1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate;nickel(2+);nickel(3+)](/img/structure/B15342407.png)

